molecular formula C20H17N3 B12670187 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 150061-74-8

1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12670187
CAS No.: 150061-74-8
M. Wt: 299.4 g/mol
InChI Key: OXAYMRKIQACOMU-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through a series of cyclization and dehydrative aromatization steps .

Chemical Reactions Analysis

1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in the immune response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its combination of the phenyl and pyrrole groups, which confer distinct chemical and biological properties.

Properties

CAS No.

150061-74-8

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[phenyl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C20H17N3/c1-3-7-16(8-4-1)18-13-22-14-19(18)20(23-12-11-21-15-23)17-9-5-2-6-10-17/h1-15,20,22H

InChI Key

OXAYMRKIQACOMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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